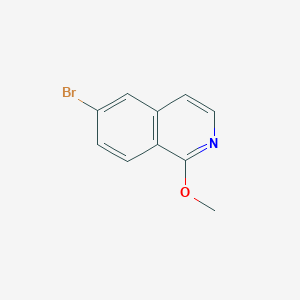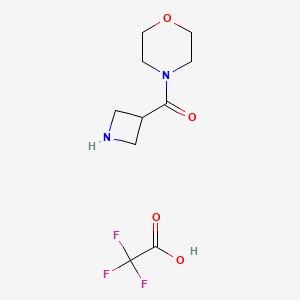
1-Bromo-4-cyclobutylbenzene
Vue d'ensemble
Description
1-Bromo-4-cyclobutylbenzene is an organic compound with the molecular formula C11H13Br. It is a colorless to pale yellow liquid that is used in various fields, including medical, environmental, and industrial research. This compound is notable for its unique structure, which includes a bromine atom attached to a benzene ring that is further substituted with a cyclobutyl group.
Méthodes De Préparation
1-Bromo-4-cyclobutylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-cyclobutylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
1-Bromo-4-cyclobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 4-cyclobutylbenzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the cyclobutylbenzene moiety.
Applications De Recherche Scientifique
1-Bromo-4-cyclobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less common, it can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-cyclobutylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-cyclobutylbenzene can be compared to other brominated benzene derivatives, such as:
1-Bromo-4-methylbenzene: Similar in structure but with a methyl group instead of a cyclobutyl group. It is less sterically hindered and may react differently in certain reactions.
1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group, which is bulkier than the cyclobutyl group, potentially leading to different reactivity and steric effects.
1-Bromo-4-phenylbenzene: Features a phenyl group, making it more conjugated and potentially more reactive in electrophilic aromatic substitution reactions.
These comparisons highlight the unique steric and electronic properties of this compound, which can influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
1-bromo-4-cyclobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHIRNAGNLEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)









![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)


